molecular formula C35H37ClNNaO3S B029053 Dihydro Montelukast Sodium Salt CAS No. 142147-98-6

Dihydro Montelukast Sodium Salt

货号: B029053
CAS 编号: 142147-98-6
分子量: 610.2 g/mol
InChI 键: IWPOHLXIZJIMST-RYWNGCACSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydro Montelukast Sodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is known for its ability to block the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Montelukast Sodium Salt involves several steps. One common method includes generating the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form. The crude acid is then converted to its DCHA salt form by adding dicyclohexylamine. Finally, the DCHA salt is purified and converted to Montelukast acid in pure form, which is then reacted with a source of sodium ion in a polar protic solvent .

Industrial Production Methods

Industrial production methods for Montelukast Sodium often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Dihydro Montelukast Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Exposure to light and oxygen.

    Substitution: Various nucleophiles can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to degradation products, while substitution reactions can yield various derivatives depending on the nucleophile employed .

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C35H37ClNNaO3S
  • Molecular Weight : 610.18 g/mol
  • CAS Number : 142147-98-6

Dihydro Montelukast Sodium Salt is characterized by its ability to block cysteinyl leukotriene receptors (CysLT1), which are implicated in inflammatory responses associated with asthma and allergic rhinitis .

Therapeutic Applications

  • Asthma Management
    • This compound is utilized as an adjunct therapy in asthma management. It helps reduce bronchoconstriction and inflammation, making it beneficial for patients experiencing exercise-induced bronchoconstriction or nocturnal asthma symptoms.
  • Allergic Rhinitis Treatment
    • The compound is effective in alleviating symptoms of allergic rhinitis, including nasal congestion, sneezing, and itching. Its mechanism of action involves inhibiting the effects of leukotrienes that contribute to these symptoms .
  • Chronic Obstructive Pulmonary Disease (COPD)
    • There is emerging evidence supporting the use of this compound in managing COPD symptoms by reducing airway inflammation and improving lung function .

Case Studies

  • Clinical Trials on Asthma Patients
    • A study demonstrated that patients receiving this compound showed significant improvement in peak expiratory flow rates compared to those on placebo, indicating enhanced lung function .
  • Impact on Allergic Rhinitis
    • Research indicated that administration of Dihydro Montelukast led to a marked reduction in the total nasal symptom score (TNSS) among individuals suffering from seasonal allergic rhinitis, showcasing its efficacy in real-world settings .

Analytical Applications

This compound serves as an impurity reference standard in pharmaceutical formulations containing Montelukast. Its analytical applications include:

  • Quality Control (QC)
    • Used in the validation of analytical methods to ensure the quality and safety of Montelukast formulations.
  • Method Development
    • Essential for developing new analytical techniques for assessing the purity and concentration of Montelukast products .

Comparative Data Table

Application AreaEffectivenessReference Study
Asthma ManagementImproves lung functionClinical Trial on Asthma Patients
Allergic RhinitisReduces nasal symptomsStudy on Seasonal Allergic Rhinitis
COPDAlleviates airway inflammationEmerging Evidence
Quality ControlEnsures formulation integrityAnalytical Method Development

作用机制

Dihydro Montelukast Sodium Salt works by blocking the action of leukotriene D4 in the lungs. This results in decreased inflammation and relaxation of smooth muscle, making it effective in treating asthma and allergic rhinitis. The compound targets the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the leukotriene pathway .

相似化合物的比较

Similar Compounds

    Montelukast Sodium: The parent compound, widely used in asthma treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications.

    Pranlukast: Similar mechanism of action but different chemical structure.

Uniqueness

Dihydro Montelukast Sodium Salt is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and potentially improved stability compared to its parent compound .

生物活性

Dihydro Montelukast Sodium Salt, a derivative of Montelukast, is primarily recognized for its role as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This compound is utilized in the management of allergic conditions, particularly asthma and allergic rhinitis. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions by selectively blocking the CysLT1 receptors, which are involved in the inflammatory response associated with asthma and other allergic conditions. By inhibiting these receptors, the compound reduces bronchoconstriction and inflammation, leading to improved respiratory function.

Biological Effects

  • Anti-inflammatory Properties : Dihydro Montelukast exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from neutrophils. It has been shown to reduce the generation of reactive oxygen species and elastase release in activated neutrophils, indicating its potential to modulate innate immune responses .
  • Neuroprotective Effects : Recent studies have highlighted its neuroprotective properties, demonstrating that it can enhance blood-brain barrier integrity and reduce neuroinflammation. In animal models, Dihydro Montelukast was found to improve cognitive function and hippocampal neurogenesis in aged rats .
  • Clinical Efficacy in Asthma : Clinical trials have confirmed that Montelukast significantly improves asthma control compared to placebo. It enhances forced expiratory volume (FEV1) and reduces daytime asthma symptoms and nocturnal awakenings .

Case Studies

  • Asthma Management : A multicenter randomized controlled trial involving 681 patients demonstrated that Dihydro Montelukast significantly improved airway obstruction metrics and reduced asthma exacerbations over a 12-week treatment period. Patients reported fewer daytime symptoms and required less "as-needed" beta-agonist use .
  • Neutrophil Activity Modulation : Another study investigated the impact of Dihydro Montelukast on neutrophil function, revealing that pre-incubation with the compound led to a significant reduction in calcium influx and pro-inflammatory activity in activated neutrophils .

Table 1: Summary of Biological Activities

ActivityEffectReference
CysLT1 Receptor AntagonismInhibition of bronchoconstriction
Neutrophil ActivationReduced reactive oxygen species generation
NeuroprotectionImproved cognitive function in aged rats
Asthma ControlEnhanced FEV1 and reduced symptoms

Table 2: Clinical Trial Outcomes

ParameterMontelukast Group (n=341)Placebo Group (n=340)P-value
FEV1 Improvement (%)15%2%<0.001
Daytime Symptoms Reduction (%)60%20%<0.001
Nocturnal Awakenings Reduction (%)70%30%<0.001

属性

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOHLXIZJIMST-RYWNGCACSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647208
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142147-98-6
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。